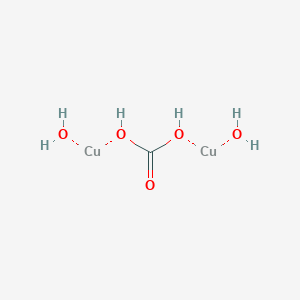
Malachite (Cu2(CO3)(OH)2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malachite (Cu2(CO3)(OH)2) is a green mineral that is commonly used in jewelry and decorative art. However, it also has significant scientific research applications due to its unique properties. In
作用機序
The mechanism of action of malachite is not fully understood. However, it is believed that the copper ions in malachite may play a role in its antimicrobial properties. The green color of malachite is due to the presence of copper ions, which can act as a catalyst in chemical reactions.
Biochemical and Physiological Effects:
Malachite has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, malachite has been found to have antimicrobial properties, which can help to fight against bacterial and fungal infections.
実験室実験の利点と制限
One advantage of using malachite in lab experiments is its unique properties, which can make it useful in a variety of research areas. Additionally, malachite is relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, there are also limitations to using malachite in lab experiments. For example, malachite may not be suitable for certain types of experiments due to its chemical properties.
将来の方向性
There are many potential future directions for malachite research. One area of interest is the use of malachite in medicine, particularly for its antimicrobial and antioxidant properties. Additionally, malachite may have potential applications in the field of catalysis, as well as in the development of new electronic devices. Further research is needed to fully understand the potential applications of malachite in these areas.
合成法
Malachite can be synthesized through a process called precipitation. This involves mixing copper sulfate with sodium carbonate in water, which results in the formation of malachite crystals. Other methods of synthesis include hydrothermal synthesis and solvothermal synthesis.
科学的研究の応用
Malachite has been studied extensively in various scientific fields due to its unique chemical and physical properties. It has been used as a catalyst in chemical reactions, as a pigment in art, and as a material for electronic devices. Additionally, malachite has been studied for its potential use in medicine due to its antimicrobial and antioxidant properties.
特性
CAS番号 |
1319-53-5 |
|---|---|
製品名 |
Malachite (Cu2(CO3)(OH)2) |
分子式 |
CH6Cu2O5 |
分子量 |
225.15 g/mol |
IUPAC名 |
carbonic acid;copper;dihydrate |
InChI |
InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2 |
InChIキー |
CKOFTLIGGWQUIB-UHFFFAOYSA-N |
SMILES |
C(=O)(O)O.O.O.[Cu].[Cu] |
正規SMILES |
C(=O)(O)O.O.O.[Cu].[Cu] |
その他のCAS番号 |
12069-69-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
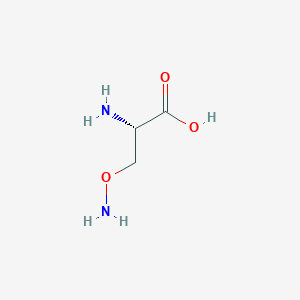
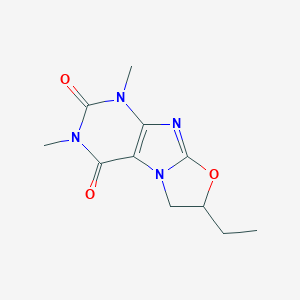
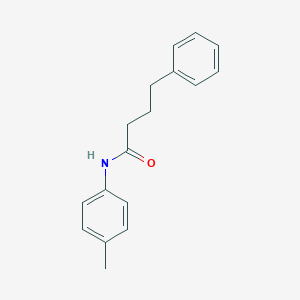
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
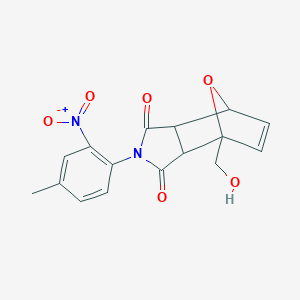
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)